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molecular formula C6H9BrO2 B8667050 2-bromo-3-(propan-2-yloxy)prop-2-enal

2-bromo-3-(propan-2-yloxy)prop-2-enal

Cat. No. B8667050
M. Wt: 193.04 g/mol
InChI Key: UCDIXJKWUCLMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812014B2

Procedure details

The solution of 2-bromo-3-isopropoxy-propenal (1.3 g) in dry acetonitrile (60 mL) was added to the solution of 5-amino-1-methyl-3,6-dihydro-1H-pyrazin-2-one (782 mg) in dry acetonitrile (60 mL) at room temperature. The reaction mixture was stirred at room temperature for 20 h, added triethylamine (0.95 mL) and then refluxed for 2 h. The reaction mixture was cooled to room temperature and then evaporated under reduce pressure. The residue was dissolved in chloroform (10 mL) and washed with 50% K2CO3 aqueous solution (10 mL). The aqueous layer was extracted with chloroform. The organic layer was dried (MgSO4) and filtered. The filtrate was evaporated under reduce pressure. The residue was applied to silica gel column chromatography and eluted with CHCl3-MeOH (95:5) to obtain the title compound 7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carbaldehyde as a pale yellow solid (541 mg, 49.1%) and its regio isomer 7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carbaldehyde as a pale yellow solid (128 mg, 11.6%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2](=[CH:5]OC(C)C)[CH:3]=[O:4].[NH2:10][C:11]1[CH2:16][N:15]([CH3:17])[C:14](=[O:18])[CH2:13][N:12]=1.C(N(CC)CC)C>C(#N)C>[CH3:17][N:15]1[C:14](=[O:18])[CH2:13][N:12]2[CH:5]=[C:2]([CH:3]=[O:4])[N:10]=[C:11]2[CH2:16]1.[CH3:17][N:15]1[C:14](=[O:18])[CH2:13][N:12]2[C:2]([CH:3]=[O:4])=[CH:5][N:10]=[C:11]2[CH2:16]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC(C=O)=COC(C)C
Name
Quantity
782 mg
Type
reactant
Smiles
NC1=NCC(N(C1)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (10 mL)
WASH
Type
WASH
Details
washed with 50% K2CO3 aqueous solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
WASH
Type
WASH
Details
eluted with CHCl3-MeOH (95:5)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CC=2N(CC1=O)C=C(N2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 541 mg
YIELD: PERCENTYIELD 49.1%
Name
Type
product
Smiles
CN1CC=2N(CC1=O)C(=CN2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg
YIELD: PERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07812014B2

Procedure details

The solution of 2-bromo-3-isopropoxy-propenal (1.3 g) in dry acetonitrile (60 mL) was added to the solution of 5-amino-1-methyl-3,6-dihydro-1H-pyrazin-2-one (782 mg) in dry acetonitrile (60 mL) at room temperature. The reaction mixture was stirred at room temperature for 20 h, added triethylamine (0.95 mL) and then refluxed for 2 h. The reaction mixture was cooled to room temperature and then evaporated under reduce pressure. The residue was dissolved in chloroform (10 mL) and washed with 50% K2CO3 aqueous solution (10 mL). The aqueous layer was extracted with chloroform. The organic layer was dried (MgSO4) and filtered. The filtrate was evaporated under reduce pressure. The residue was applied to silica gel column chromatography and eluted with CHCl3-MeOH (95:5) to obtain the title compound 7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carbaldehyde as a pale yellow solid (541 mg, 49.1%) and its regio isomer 7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carbaldehyde as a pale yellow solid (128 mg, 11.6%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2](=[CH:5]OC(C)C)[CH:3]=[O:4].[NH2:10][C:11]1[CH2:16][N:15]([CH3:17])[C:14](=[O:18])[CH2:13][N:12]=1.C(N(CC)CC)C>C(#N)C>[CH3:17][N:15]1[C:14](=[O:18])[CH2:13][N:12]2[CH:5]=[C:2]([CH:3]=[O:4])[N:10]=[C:11]2[CH2:16]1.[CH3:17][N:15]1[C:14](=[O:18])[CH2:13][N:12]2[C:2]([CH:3]=[O:4])=[CH:5][N:10]=[C:11]2[CH2:16]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC(C=O)=COC(C)C
Name
Quantity
782 mg
Type
reactant
Smiles
NC1=NCC(N(C1)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (10 mL)
WASH
Type
WASH
Details
washed with 50% K2CO3 aqueous solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
WASH
Type
WASH
Details
eluted with CHCl3-MeOH (95:5)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CC=2N(CC1=O)C=C(N2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 541 mg
YIELD: PERCENTYIELD 49.1%
Name
Type
product
Smiles
CN1CC=2N(CC1=O)C(=CN2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg
YIELD: PERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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